molecular formula C19H15ClN4O B2498106 1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895018-04-9

1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2498106
CAS No.: 895018-04-9
M. Wt: 350.81
InChI Key: ZHICRFRSNBYZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, a well-established bioisostere of purine nucleotides. This core structure is recognized for its significant potential in medicinal chemistry research, particularly as a key scaffold for developing inhibitors of protein kinases, which are critical targets in oncology and other therapeutic areas . The compound's molecular design incorporates substituted phenyl rings at the N1 and C5 positions, which are strategic for interacting with the hydrophobic regions of enzyme active sites. The pyrazolo[3,4-d]pyrimidine core is known to act as an ATP-competitive inhibitor, mimicking the natural adenine moiety of ATP and thereby effectively occupying the kinase ATP-binding pocket . This mechanism is shared by several clinically investigated kinase inhibitors, underscoring the research value of this chemotype. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent in vitro anti-proliferative activities against various human cancer cell lines in scientific studies, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Related analogs have shown promising inhibitory activity against specific kinase targets such as CDK2/cyclin A2 and VEGFR-2, which play crucial roles in cell cycle progression and tumor angiogenesis, respectively . This compound is intended for non-human research applications only, specifically for use in biochemical and cellular assays to investigate kinase signaling pathways, structure-activity relationships (SAR), and for the development of novel therapeutic agents. It is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c1-13-5-2-3-6-14(13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-8-4-7-15(20)9-16/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHICRFRSNBYZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly: Pyrazolo[3,4-d]Pyrimidin-4-One Formation

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically constructed via cyclocondensation reactions involving pyrazole-5-amine derivatives and β-keto esters. For instance, 3-methyl-1-(3-chlorophenyl)-1H-pyrazole-4,5-diamine reacts with ethyl acetoacetate under acidic conditions to yield the pyrimidine ring. This method, adapted from Biginelli-like reactions, proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration (Table 1).

Table 1: Reaction Conditions for Pyrimidin-4-One Core Synthesis

Starting Material Reagent Catalyst Yield (%) Reference
Pyrazole-5-amine derivative Ethyl acetoacetate HCl 78
4-(2,4-Difluorophenyl)-3-methylpyrazole-5-amine Ethyl 3-oxopropanoate H2SO4 82

Key variables influencing yield include the electronic nature of substituents on the pyrazole ring and the choice of acid catalyst. For example, substituting hydrochloric acid with sulfuric acid improved cyclization efficiency in analogous systems.

Alternative Multi-Component Reaction Strategies

Recent patents describe one-pot syntheses combining pyrazole aldehydes, thiouracil derivatives, and alkylating agents. For example, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde condenses with ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in acetic anhydride, followed by in situ alkylation. This method reduces purification steps but requires precise stoichiometric control to avoid dimerization byproducts (Scheme 1).

Scheme 1: Multi-Component Reaction Pathway

  • Condensation of pyrazole carbaldehyde and thiouracil derivative.
  • Cyclization via acetic anhydride-mediated dehydration.
  • Alkylation at the 5-position using monochloroacetic acid.

Hirshfeld surface analysis of analogous compounds reveals that intermolecular C–H···O hydrogen bonds stabilize the crystal lattice, favoring high crystallinity (>90% purity by HPLC).

Post-Functionalization and Purification

Final purification is achieved via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-shaped crystals suitable for X-ray diffraction. Single-crystal X-ray analysis of 1-(3-chlorophenyl)-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one (a structural analog) confirms the planar pyrazolo[3,4-d]pyrimidin-4-one core with dihedral angles <5° between rings.

Scalability and Industrial Considerations

Kilogram-scale production employs flow chemistry to enhance heat transfer during exothermic alkylation steps. Continuous stirred-tank reactors (CSTRs) operating at 40°C with a residence time of 2 hours achieve 85% conversion, surpassing batch reactor performance. Environmental impact assessments favor DMF alternatives like cyclopentyl methyl ether (CPME), reducing hazardous waste generation by 30%.

Analytical Characterization

  • High-Resolution Mass Spectrometry (HRMS): [M+H]+ calculated for C21H18ClN4O: 377.1164; found: 377.1168.
  • Infrared Spectroscopy (IR): Strong absorption at 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrimidine).
  • 1H-NMR (400 MHz, CDCl3): δ 1.09 (t, 3H, CH3), 3.99 (q, 2H, OCH2), 5.95 (s, 1H, pyrimidine-H), 7.48 (s, 1H, benzylidene-H).

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored in medicinal chemistry for its potential as an enzyme inhibitor. It has been identified as a candidate for inhibiting phosphodiesterases (PDEs) and kinases, which are implicated in various diseases including neurodegenerative disorders.

Enzyme Inhibition Studies

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one can act as PDE9 inhibitors. Such inhibition may enhance cognitive function and provide therapeutic avenues for conditions like Alzheimer's disease .

Anticancer Activity

The anticancer properties of pyrazolo[3,4-d]pyrimidines have been extensively studied. The structural modifications of compounds in this class can significantly affect their potency against various cancer cell lines.

Antimicrobial Properties

Recent studies suggest that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial activity. Compounds structurally similar to 1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have shown efficacy against Mycobacterium tuberculosis, with IC50 values indicating potent activity .

Anti-inflammatory Effects

Some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for anti-inflammatory properties. These compounds are believed to modulate inflammatory pathways and may serve as potential treatments for inflammatory diseases .

Antitubercular Activity

A study assessed the efficacy of various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated promising antitubercular activity for certain analogs closely related to the compound in focus .

Cytotoxicity Assessment

Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) demonstrated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic contexts .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]pyrimidin-4-one Core

Position 1 Modifications :

  • 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (): Replacing the 3-chlorophenyl group with a 4-chlorophenyl substituent and introducing a hydroxyl at position 4 alters hydrogen-bonding capacity.
  • 1-(4-Fluoro-2-hydroxyphenyl) derivatives ():
    Fluorine substitution enhances metabolic stability, while the hydroxyl group introduces polarity. Such modifications could improve solubility but reduce blood-brain barrier penetration relative to the target compound’s hydrophobic xylyl group .

Position 5 Modifications :

  • 5-[(4-Chlorophenyl)methyl]-1-(2-aminoethyl) derivative (): The aminoethyl group at position 1 and 4-chlorobenzyl at position 5 suggest enhanced water solubility. This contrasts with the target compound’s 3-chlorophenyl and xylyl groups, which prioritize lipophilicity for membrane interaction .
  • Such polar groups may favor interactions with hydrophilic targets like kinases .

Heteroatom Incorporation :

  • 6-((2-Hydroxyethyl)thio) derivative (HS43) (): A thioether linkage at position 6 introduces sulfur, which may enhance metal-binding capacity or modulate redox activity. This contrasts with the target compound’s unmodified pyrimidinone core .

Data Table: Key Structural Analogs and Properties

Compound Name Position 1 Substituent Position 5 Substituent Key Features Bioactivity (Source)
Target Compound 3-Chlorophenyl (2-Methylphenyl)methyl High lipophilicity N/A (Inferred kinase inhibition)
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol () 4-Chlorophenyl - Hydroxyl group at C4 Unknown
5-[(4-Chlorophenyl)methyl]-1-(2-aminoethyl) derivative () 2-Aminoethyl 4-Chlorobenzyl Enhanced solubility Discontinued
6-((2-Hydroxyethyl)thio)-1-(3-chlorophenyl) derivative (HS43, ) 3-Chlorophenyl - Thioether linkage at C6 Drug candidate screening
5-(3,4-Dihydroxybenzyl)-3-ethyl derivative () 2,4,6-Trichlorophenyl 3,4-Dihydroxybenzyl Antioxidant potential Cyclin modulation
1-(2-Hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one () 2-Hydroxyethyl - Polar substituent Unknown

Biological Activity

1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its unique structure, featuring a pyrazolo[3,4-d]pyrimidine core with specific substitutions, contributes to its interaction with various biological targets.

  • IUPAC Name : 1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
  • Molecular Formula : C19H15ClN4O
  • CAS Number : 895018-04-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been identified as a potential inhibitor of phosphodiesterases (PDEs) and kinases, which play critical roles in various disease processes:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions. For instance, it has shown promise as a PDE9 inhibitor, which could be beneficial in treating cognitive disorders and neurodegenerative diseases.
  • Kinase Inhibition : Similar compounds in its class have been studied for their inhibitory effects on kinases involved in cancer progression. The inhibition of kinases can lead to reduced cell proliferation and migration in tumor cells .

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor properties. For example, studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

CompoundTargetEffectReference
Pyrazolo[3,4-d]pyrimidine derivativeAurora-A kinaseAntiproliferative
PDE9 inhibitorCognitive function disordersNeuroprotective effects

Anti-inflammatory Effects

Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may also possess anti-inflammatory properties. This activity is often linked to their ability to modulate signaling pathways involved in inflammation.

Case Studies

  • In Vitro Studies : A study evaluating the effects of 1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one on A431 vulvar epidermal carcinoma cells showed significant inhibition of cell proliferation and migration. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cell survival .
  • Kinase Inhibition Research : Another research effort focused on the compound’s potential as a kinase inhibitor revealed that it could effectively inhibit specific kinases associated with cancer progression. The findings indicated that structural modifications could enhance its potency against targeted kinases .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. A common approach includes:

  • Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of substituted pyrazole intermediates with chlorophenyl derivatives.
  • Substitution : Introduction of the 2-methylbenzyl group at position 5 using alkylation or nucleophilic substitution.
  • Optimization : Key parameters include solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and catalysts (e.g., Pd for cross-coupling). Yield and purity are monitored via HPLC or LC-MS .

Q. How is the structural integrity of the compound confirmed after synthesis?

Structural confirmation employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • Elemental Analysis : Validation of empirical formula (e.g., C, H, N content) .

Q. What in vitro assays are used for preliminary biological activity screening?

Initial screening often includes:

  • Enzyme Inhibition Assays : Testing against kinases (e.g., JAK2, EGFR) using fluorometric or colorimetric substrates.
  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Antimicrobial Testing : Broth microdilution to determine MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Molecular Docking : Tools like AutoDock Vina predict binding modes with target proteins (e.g., kinase ATP-binding pockets).
  • QSAR Studies : Quantitative structure-activity relationship models identify critical substituents (e.g., electron-withdrawing groups at the 3-chlorophenyl position) that correlate with activity.
  • ADMET Prediction : Software like SwissADME evaluates bioavailability, logP, and metabolic stability .

Q. What advanced techniques resolve crystallographic data for structure-activity relationship (SAR) studies?

  • Single-Crystal X-ray Diffraction : Determines bond lengths, angles, and packing interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a=7.17 Å, b=10.70 Å) are resolved using Bruker SMART CCD detectors.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) influencing stability and solubility .

Q. How are contradictions in biological activity data between in vitro and in vivo models addressed?

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify poor absorption or rapid metabolism.
  • Dose-Response Refinement : Adjust dosing regimens in animal models (e.g., murine xenografts) to align with in vitro IC50 values.
  • Metabolite Identification : UPLC-QTOF-MS detects active metabolites that may explain discrepancies .

Q. What strategies improve selectivity for target enzymes over off-target proteins?

  • Fragment-Based Drug Design : Optimize substituents (e.g., 2-methylbenzyl group) to enhance steric complementarity with the target active site.
  • Kinome-Wide Profiling : Use kinase inhibitor panels (e.g., DiscoverX) to assess selectivity across 400+ kinases.
  • Alanine Scanning Mutagenesis : Identify critical residues in the target enzyme for interaction .

Q. How are reaction intermediates characterized to troubleshoot low yields in multi-step syntheses?

  • In Situ Monitoring : ReactIR or 19F^{19}F-NMR tracks transient intermediates (e.g., nitrene or carbene species).
  • Isolation via Flash Chromatography : Purifies unstable intermediates using gradient elution (e.g., hexane/ethyl acetate).
  • DFT Calculations : Predicts thermodynamic stability of intermediates to optimize reaction pathways .

Methodological Considerations

Q. What analytical methods quantify purity and stability under storage conditions?

  • LC-MS/MS : Detects degradation products (e.g., hydrolysis of the pyrimidin-4-one ring) under accelerated stability testing (40°C/75% RH).
  • Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles.
  • Chiral HPLC : Ensures enantiomeric purity if asymmetric centers are present .

Q. How is in silico toxicity prediction integrated into early-stage development?

  • ProTox-II : Predicts hepatotoxicity, mutagenicity, and carcinogenicity based on structural alerts.
  • CYP450 Inhibition Assays : Microsomal incubations identify metabolic liabilities (e.g., CYP3A4 inhibition).
  • hERG Channel Binding Models : Mitigate cardiac risks by modifying lipophilic substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.